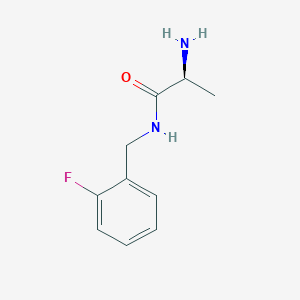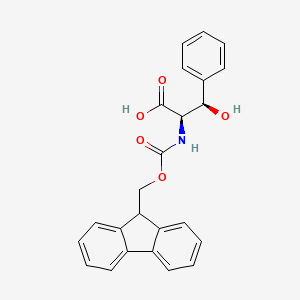
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid
Descripción general
Descripción
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid, commonly known as Fmoc-L-3-phenyllactic acid, is a widely used compound in the field of organic chemistry. This acid is a derivative of L-3-phenyllactic acid and is used in the synthesis of peptides and proteins.
Aplicaciones Científicas De Investigación
Fmoc-L-3-phenyllactic acid is widely used in the field of organic chemistry, particularly in the synthesis of peptides and proteins. It is used as a protecting group for the carboxyl group of amino acids during peptide synthesis. Fmoc-L-3-phenyllactic acid is also used in the synthesis of cyclic peptides and peptidomimetics. Additionally, it is used in the synthesis of other organic compounds, such as chiral auxiliaries.
Mecanismo De Acción
Fmoc-L-3-phenyllactic acid acts as a protecting group for the carboxyl group of amino acids during peptide synthesis. It is attached to the amino group of the amino acid, protecting the carboxyl group from reacting with other reagents during peptide synthesis. Once the peptide synthesis is complete, the Fmoc group is removed using a base, such as piperidine, to expose the carboxyl group for further reactions.
Biochemical and Physiological Effects:
Fmoc-L-3-phenyllactic acid does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in organic chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Fmoc-L-3-phenyllactic acid as a protecting group for the carboxyl group of amino acids during peptide synthesis has several advantages. It is a cost-effective method for peptide synthesis, and the yield of the reaction is typically high. Additionally, the Fmoc group can be easily removed using a base, such as piperidine. However, the use of Fmoc-L-3-phenyllactic acid has some limitations. It requires the use of toxic reagents, such as sodium hydroxide, and the removal of the Fmoc group can be time-consuming.
Direcciones Futuras
There are several future directions for the use of Fmoc-L-3-phenyllactic acid in organic chemistry. One potential direction is the development of new protecting groups that are less toxic and easier to remove. Additionally, Fmoc-L-3-phenyllactic acid could be used in the synthesis of new peptidomimetics and cyclic peptides. Finally, the use of Fmoc-L-3-phenyllactic acid could be expanded to other areas of organic chemistry, such as the synthesis of natural products and pharmaceuticals.
Conclusion:
Fmoc-L-3-phenyllactic acid is a widely used compound in the field of organic chemistry. It is used as a protecting group for the carboxyl group of amino acids during peptide synthesis and has several advantages, including a high yield and ease of removal. While there are some limitations to its use, Fmoc-L-3-phenyllactic acid has several potential future directions, including the development of new protecting groups and the synthesis of new peptidomimetics and cyclic peptides.
Propiedades
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-22(15-8-2-1-3-9-15)21(23(27)28)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEAXWJZGLFDFI-FGZHOGPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




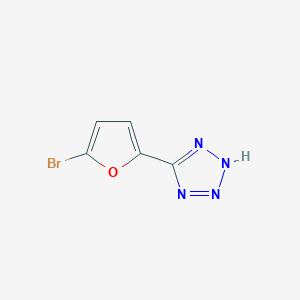
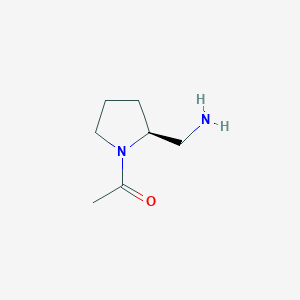
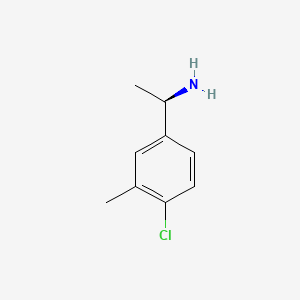
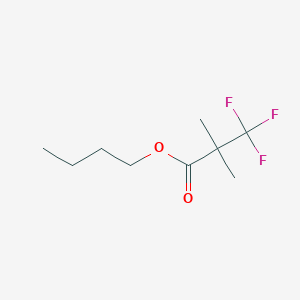
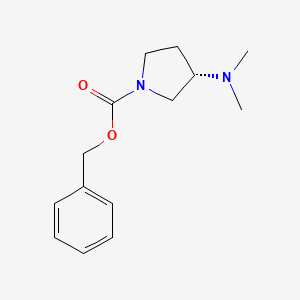

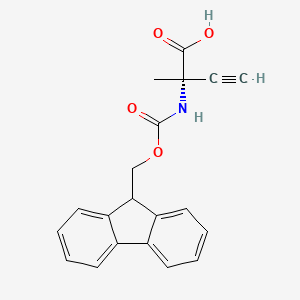
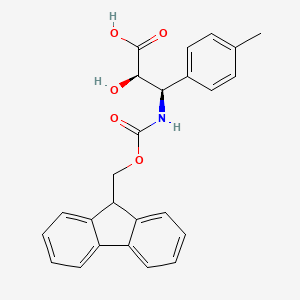

methylamine](/img/structure/B3223253.png)

